molecular formula C23H22F3N5OS B11391243 3'-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

3'-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11391243
M. Wt: 473.5 g/mol
InChI Key: AXFAOKCPWPCBNB-UHFFFAOYSA-N
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Description

3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalytic amount of piperidine. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazolothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways . For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE lies in its spirocyclic framework and the presence of both triazole and thiadiazine rings. This unique structure contributes to its diverse biological activities and potential applications in various fields of research. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.

Properties

Molecular Formula

C23H22F3N5OS

Molecular Weight

473.5 g/mol

IUPAC Name

3-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C23H22F3N5OS/c24-23(25,26)16-10-7-11-17(14-16)27-20(32)18-22(12-5-2-6-13-22)30-31-19(28-29-21(31)33-18)15-8-3-1-4-9-15/h1,3-4,7-11,14,18,30H,2,5-6,12-13H2,(H,27,32)

InChI Key

AXFAOKCPWPCBNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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